
(3R,4S,5R)-2-Methoxy-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl bis(4-methylbenzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S,5R)-2-Methoxy-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl bis(4-methylbenzenesulfonate) is a complex organic compound known for its unique structural features and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R)-2-Methoxy-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl bis(4-methylbenzenesulfonate) typically involves multi-step organic reactions. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones. This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S,5R)-2-Methoxy-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl bis(4-methylbenzenesulfonate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The presence of tosyloxy groups makes it susceptible to nucleophilic substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonate esters, while nucleophilic substitution can produce various substituted tetrahydrofuran derivatives .
Aplicaciones Científicas De Investigación
(3R,4S,5R)-2-Methoxy-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl bis(4-methylbenzenesulfonate) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and materials .
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with similar functional groups used as a solvent and synthetic intermediate.
2-(2-(Dimethylamino)ethoxy)ethanol: A polyfunctional organic compound with tertiary amine, ether, and hydroxyl functionalities.
Uniqueness
(3R,4S,5R)-2-Methoxy-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl bis(4-methylbenzenesulfonate) stands out due to its combination of methoxy, tosyloxy, and sulfonate groups, which confer unique reactivity and versatility in chemical synthesis and research applications .
Propiedades
Fórmula molecular |
C27H30O11S3 |
|---|---|
Peso molecular |
626.7 g/mol |
Nombre IUPAC |
[(2R,3S,4R)-5-methoxy-3,4-bis-(4-methylphenyl)sulfonyloxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H30O11S3/c1-18-5-11-21(12-6-18)39(28,29)35-17-24-25(37-40(30,31)22-13-7-19(2)8-14-22)26(27(34-4)36-24)38-41(32,33)23-15-9-20(3)10-16-23/h5-16,24-27H,17H2,1-4H3/t24-,25+,26-,27?/m1/s1 |
Clave InChI |
CSILPXNRFFZFSV-TXVRJSAZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]([C@H](C(O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)OS(=O)(=O)C4=CC=C(C=C4)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)OS(=O)(=O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



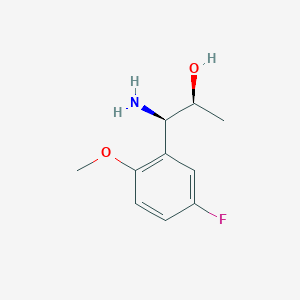

![7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13036792.png)
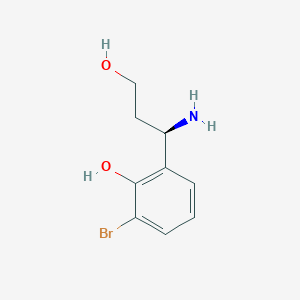
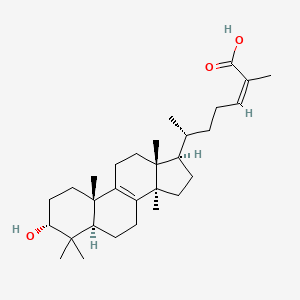
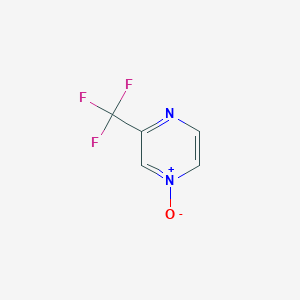
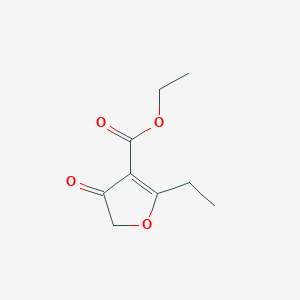
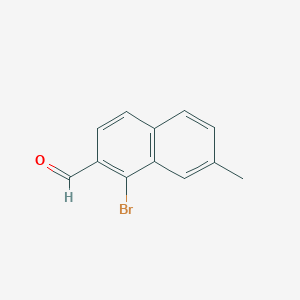
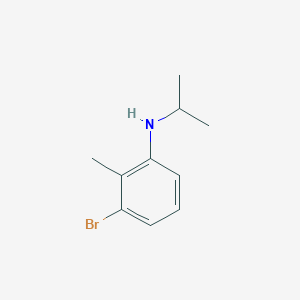
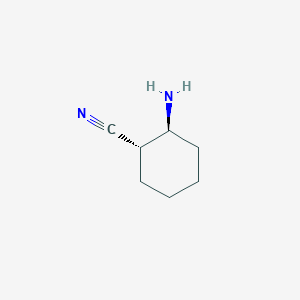
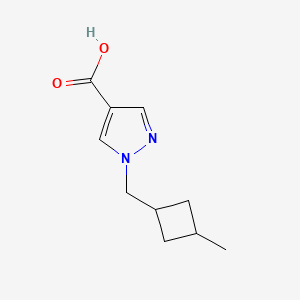
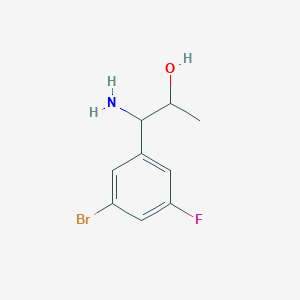
![3-(7H-Pyrrolo[2,3-b]pyridin-7-yl)propan-1-amine](/img/structure/B13036833.png)
